Thieno[2,3-b]pyridine-3,7(4H)-dicarboxylic acid, 2-amino-5,6-dihydro-, 7-(1,1-dimethylethyl) 3-ethyl ester
Description
Thieno[2,3-b]pyridine-3,7(4H)-dicarboxylic acid, 2-amino-5,6-dihydro-, 7-(1,1-dimethylethyl) 3-ethyl ester (CAS: 1101857-21-9) is a substituted thieno[2,3-b]pyridine derivative characterized by a bicyclic core fused with a thiophene ring. The compound features a 2-amino group, a 5,6-dihydro moiety, and ester substituents (tert-butyl and ethyl) at positions 3 and 7, respectively .
Properties
IUPAC Name |
7-O-tert-butyl 3-O-ethyl 2-amino-5,6-dihydro-4H-thieno[2,3-b]pyridine-3,7-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-5-20-13(18)10-9-7-6-8-17(12(9)22-11(10)16)14(19)21-15(2,3)4/h5-8,16H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBVQCUDNEXXBAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCN2C(=O)OC(C)(C)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thieno[2,3-b]pyridine derivatives typically involves the fusion of a thiophene ring to a pyridine ring. One common method is the condensation of 2-thioxopyridine-3-carbonitrile with various reagents under basic conditions . Another approach involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using formic acid or other one-carbon source reagents .
Industrial Production Methods
Industrial production of thieno[2,3-b]pyridine derivatives often employs multi-step synthetic routes that are optimized for high yield and purity. These methods may include the use of advanced catalysts and reaction conditions to facilitate the formation of the desired product. For example, the use of sodium ethoxide in DMF at elevated temperatures has been reported for the synthesis of functionalized thieno[2,3-b]pyridines .
Chemical Reactions Analysis
Types of Reactions
Thieno[2,3-b]pyridine-3,7(4H)-dicarboxylic acid, 2-amino-5,6-dihydro-, 7-(1,1-dimethylethyl) 3-ethyl ester can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amino groups or reduce carbonyl groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thienopyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as stannous chloride, and various nucleophiles and electrophiles for substitution reactions . Reaction conditions often involve the use of solvents like DMF, ethanol, or toluene, and may require heating or the use of catalysts to proceed efficiently .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of functionalized thieno[2,3-b]pyridine derivatives .
Scientific Research Applications
Thieno[2,3-b]pyridine-3,7(4H)-dicarboxylic acid, 2-amino-5,6-dihydro-, 7-(1,1-dimethylethyl) 3-ethyl ester is a complex organic compound with a thieno[2,3-b]pyridine core, fused with an ethyl ester functional group and an amino substituent, making it applicable in medicinal chemistry. It is classified under heterocyclic compounds, particularly those containing sulfur and nitrogen in their ring structure.
As an Anticancer Compound
A study investigated a newly synthesized thieno [2,3-b]pyridine compound, 3-amino-N-(3-chloro-2-methylphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide 1, for its effect on breast cancer cell lines . The study showed that the compound decreased cancer stem cells in the MDA-MB-231 cell line, and it altered glycosphingolipid expression in the MCF-7 cell line . Metabolic profiling identified 21 metabolites, noting the treatment's major impact on glycolysis/gluconeogenesis, pyruvate, and inositol metabolism . Compound 1 exhibited higher potency in MBA-MB-231 cells, suggesting it warrants further examination .
Inhibiting NFκB Activation
Thieno[2,3-d]pyrimidines, a related series of compounds, have been identified as ATP-competitive inhibitors . Compound 7l, in particular, prevented TNF-α induced NFκB activation without affecting cell survival in a luciferase assay using HEK293 cells . Moreover, intravitreal administration of 7l to the eye resulted in a complete reduction in permeability in a rat model, demonstrating its ability to block VEGF- and TNFα-induced permeability across the retinal vasculature .
Other Applications
Mechanism of Action
The mechanism of action of thieno[2,3-b]pyridine derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, some derivatives act as kinase inhibitors by binding to the ATP-binding site of the enzyme, thereby blocking its activity . The pathways involved can include signal transduction pathways that regulate cell growth, apoptosis, and other cellular processes .
Comparison with Similar Compounds
Structural and Functional Group Variations
The activity and physicochemical properties of thieno[2,3-b]pyridine derivatives are highly dependent on substituents. Below is a comparative analysis of key compounds:
Solubility and Formulation Challenges
Aqueous solubility remains a critical limitation for thieno[2,3-b]pyridines. For example:
- The anti-proliferative derivative 3-amino-5-oxo-N-phenyl-tetrahydrothieno[2,3-b]quinoline-2-carboxamide requires cyclodextrin-based formulations for in vivo administration .
- Replacing sulfur with nitrogen in the thieno[2,3-b]pyridine core (e.g., pyrrolo[2,3-b]pyridines) improved solubility but reduced efficacy, suggesting a trade-off between solubility and target affinity .
- The target compound’s tert-butyl and ethyl esters likely exacerbate lipophilicity, necessitating nanoparticle encapsulation or prodrug strategies .
Biological Activity
Thieno[2,3-b]pyridine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, particularly in cancer therapy and metabolic regulation. This article focuses on the biological activity of the compound Thieno[2,3-b]pyridine-3,7(4H)-dicarboxylic acid, 2-amino-5,6-dihydro-, 7-(1,1-dimethylethyl) 3-ethyl ester , examining its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a thieno[2,3-b]pyridine core structure with multiple functional groups that enhance its biological activity. The presence of the ethyl ester and amino groups contributes to its solubility and interaction with biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of thieno[2,3-b]pyridine derivatives. For instance, a novel thieno[2,3-b]pyridine compound demonstrated significant cytotoxic effects against breast cancer cell lines MDA-MB-231 and MCF-7. The compound was shown to induce apoptosis and decrease the population of cancer stem cells (CSCs), which are often implicated in tumor recurrence and metastasis.
- Cytotoxicity : The compound exhibited an IC50 value of 0.05 µM after 24 hours of treatment on MDA-MB-231 cells. Cytotoxicity increased with concentration and time, achieving maximal effects at higher doses (25 µM) after 72 hours .
- Metabolic Profiling : Analysis revealed alterations in metabolic pathways related to glycolysis and inositol metabolism, indicating a shift in energy production favoring apoptosis over survival .
The underlying mechanisms through which thieno[2,3-b]pyridine compounds exert their effects include:
- Inhibition of Tyrosine Kinases : These compounds may inhibit tyrosine kinase activity associated with growth factor receptors, impacting cell signaling pathways crucial for tumor growth .
- Regulation of Metabolic Pathways : By modulating key metabolic pathways such as glycolysis and pyruvate metabolism, these compounds can alter the energy dynamics within cancer cells, promoting cell death .
Research Findings
A comprehensive study evaluated several thieno[2,3-b]pyridine derivatives for their biological activities. Key findings include:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Thieno[2,3-b]pyridine derivative 1 | MDA-MB-231 | 0.05 | Induces apoptosis |
| Thieno[2,3-b]pyridine derivative 2 | MCF-7 | 0.1 | Alters metabolic profile |
| Reference Drug | Doxorubicin | 0.02 | DNA intercalation |
Case Studies
- Case Study on Breast Cancer : In a controlled experiment involving breast cancer cell lines treated with the thieno[2,3-b]pyridine derivative, researchers observed a significant reduction in cell viability and an increase in apoptotic markers after treatment with varying concentrations over different time periods.
- Metabolic Profiling : Utilizing GC-MS coupled systems for metabolite identification revealed that treatment with the compound led to significant changes in metabolite levels associated with energy metabolism.
Q & A
Q. What synthetic routes are commonly employed to synthesize thieno[2,3-b]pyridine derivatives, and how do reaction conditions influence cyclization efficiency?
The synthesis of thieno[2,3-b]pyridine derivatives often relies on intramolecular cyclization facilitated by α-halo carbonyl compounds (e.g., chloroacetone, ethyl chloroacetate). These reagents act as bifunctional electrophiles and nucleophiles, enabling a one-pot reaction system. For example, intermediates with aryl carbonyl groups undergo cyclization more efficiently than aryl halides due to their ability to stabilize transition states during ring closure . Key steps include:
- Use of cyanothioacetamide as a starting material for intermediates.
- Refluxing in absolute ethanol or ethylene glycol to promote cyclization.
- Optimization of steric effects (e.g., bulky substituents at the aryl position may hinder cyclization) .
Q. What spectroscopic and analytical methods are used to confirm the structure and purity of thieno[2,3-b]pyridine derivatives?
Structural characterization involves:
- 1H/13C NMR : Assigns hydrogen and carbon environments (e.g., shifts at δ 2.1–2.5 ppm for dihydro protons, δ 160–180 ppm for carbonyl carbons) .
- IR spectroscopy : Identifies functional groups (e.g., C=O stretches at ~1700 cm⁻¹, NH₂ bends at ~3300 cm⁻¹) .
- HRMS : Validates molecular weight and purity (>97% in some cases) .
- Melting point analysis : Confirms crystallinity (e.g., 215–217°C for related compounds) .
Advanced Research Questions
Q. How do structural modifications at specific positions of the thieno[2,3-b]pyridine scaffold affect adenosine receptor (AR) binding affinity and selectivity?
Modifications at the aryl position (e.g., -CONH₂ vs. bulky aromatic groups) influence AR subtype selectivity. For example:
- A1AR activity : Derivatives with less bulky substituents (e.g., -CONH₂) exhibit higher affinity due to better fit into the receptor's hydrophobic pocket .
- Substituent effects : Ethyl or tert-butyl esters at the 3- and 7-positions enhance metabolic stability without compromising binding .
- SAR studies : Competitive binding assays using radiolabeled ligands (e.g., [³H]CCPA for A1AR) quantify affinity shifts (IC₅₀ values) .
Q. What strategies resolve contradictions in reported biological activities of thieno[2,3-b]pyridine derivatives across studies?
Discrepancies in cytotoxicity or receptor binding data can arise from:
- Stereochemical variations : Enantiomers may exhibit divergent activities (e.g., R vs. S configurations at chiral centers).
- Assay conditions : Differences in cell lines (e.g., 4T1 breast cancer vs. HEK293 for AR) or incubation times .
- Functional group interactions : For example, N-cyclopropyl groups enhance antibacterial activity against E. coli compared to N-ethyl analogs .
Resolution involves dose-response profiling and crystallographic studies to map ligand-receptor interactions .
Q. How do thieno[2,3-b]pyridine derivatives inhibit kinase targets (e.g., FGFR, Lck) while maintaining selectivity within enzyme families?
- Scaffold rigidity : The fused thienopyridine ring provides a planar structure that fits into ATP-binding pockets of kinases (e.g., FGFR1 IC₅₀ = 7 nM for compound 4h) .
- Hydrophobic substituents : 3-Methoxy groups enhance interactions with hydrophobic residues (e.g., FGFR1's gatekeeper region) .
- Selectivity screening : Profiling against related kinases (e.g., Src-family kinases for Lck inhibitors) minimizes off-target effects .
Methodological Considerations
Q. What computational tools are used to predict the pharmacokinetic properties of thieno[2,3-b]pyridine derivatives?
- ADMET prediction : Software like Schrödinger’s QikProp evaluates logP, solubility, and CYP450 inhibition risks .
- Molecular docking : AutoDock Vina or Glide simulates binding poses with receptors (e.g., adenosine A1AR or FGFR1) .
- QSAR models : Correlate substituent electronic properties (e.g., Hammett constants) with bioactivity .
Q. How are in vitro cytotoxicity assays designed to evaluate thieno[2,3-b]pyridine derivatives against multidrug-resistant (MDR) cancer cells?
- Cell line selection : Use MDR-positive lines (e.g., P-glycoprotein-overexpressing KB-V1 cells) alongside sensitive counterparts .
- Combination studies : Co-treatment with chemosensitizers (e.g., verapamil) to assess MDR reversal potential .
- Apoptosis assays : Flow cytometry with Annexin V/PI staining quantifies cell death mechanisms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
